molecular formula C14H22N2O3 B1678819 (R)-(+)-Atenolol CAS No. 56715-13-0

(R)-(+)-Atenolol

Cat. No. B1678819
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-GFCCVEGCSA-N
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Patent
US05461175

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
20 μg
Type
reactant
Reaction Step One
[Compound]
Name
eluant
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:11][CH:10]=1)[CH3:3]>C(#N)C.C(O)(=O)C>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:13][CH:14]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 μg
Type
reactant
Smiles
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Step Two
Name
eluant
Quantity
20 μL
Type
solvent
Smiles
Step Three
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05461175

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
20 μg
Type
reactant
Reaction Step One
[Compound]
Name
eluant
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:11][CH:10]=1)[CH3:3]>C(#N)C.C(O)(=O)C>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:13][CH:14]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 μg
Type
reactant
Smiles
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Step Two
Name
eluant
Quantity
20 μL
Type
solvent
Smiles
Step Three
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05461175

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
20 μg
Type
reactant
Reaction Step One
[Compound]
Name
eluant
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:19])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:11][CH:10]=1)[CH3:3]>C(#N)C.C(O)(=O)C>[CH3:3][CH:2]([NH:4][CH2:5][C@H:6]([OH:19])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:13][CH:14]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 μg
Type
reactant
Smiles
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Step Two
Name
eluant
Quantity
20 μL
Type
solvent
Smiles
Step Three
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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